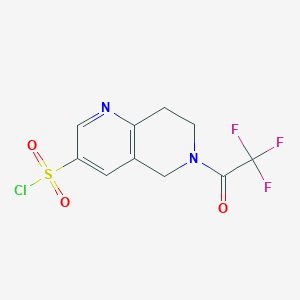
4-(2-Iodobenzoyl)thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both iodine and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
4-(2-Iodobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
科学的研究の応用
4-(2-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the development of biologically active molecules or as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-(2-Iodobenzoyl)thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can engage in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: Similar in structure but lacks the thiobenzaldehyde moiety.
2-Iodobenzoic acid: An isomer with different positional arrangement of the iodine atom.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the iodine atom.
Uniqueness
4-(2-Iodobenzoyl)thiobenzaldehyde is unique due to the presence of both iodine and sulfur atoms, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial contexts.
特性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC名 |
4-(2-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-4-2-1-3-12(13)14(16)11-7-5-10(9-17)6-8-11/h1-9H |
InChIキー |
KVPUPZQXHQWCAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C=S)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



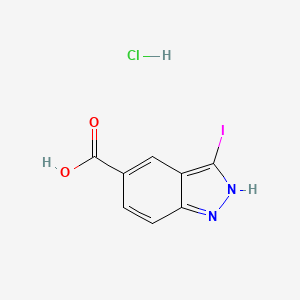
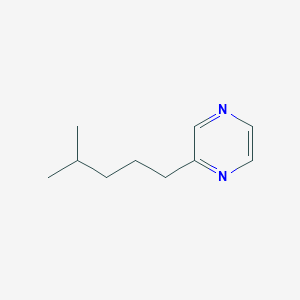
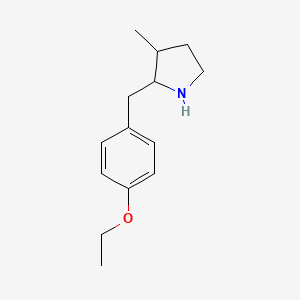

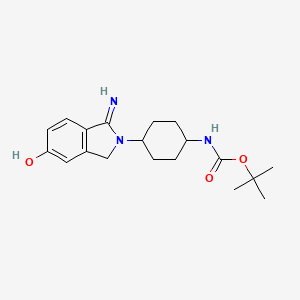

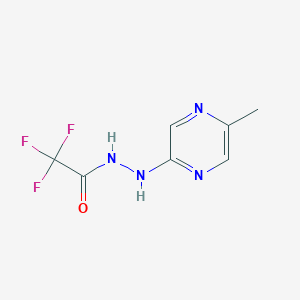

![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

